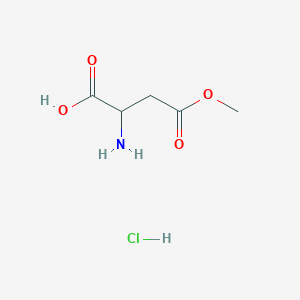

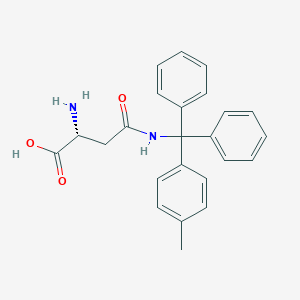

Ngamma-4-Methyltrityl-D-asparagine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Therapeutic Applications in Cancer Treatment

L-asparaginase, an enzyme that catalyzes the hydrolysis of asparagine to aspartate and ammonia, plays a crucial role in cancer therapy, especially in treating acute lymphoblastic leukemia (ALL) and lymphosarcoma. It's noteworthy that microbial production of L-asparaginase has garnered attention due to cost-effectiveness and eco-friendliness. Protein engineering and metabolic flux analysis are pivotal for enhancing therapeutic efficacy and minimizing adverse effects (Lopes et al., 2017). Moreover, Erwinia asparaginase provides an alternative for patients with hypersensitivity to E. coli-derived asparaginase, marking a significant advancement in ALL treatment (Salzer, Seibel, & Smith, 2012).

Optimization in Enzyme Production

Recent studies focus on microbial L-asparaginase production, aiming for improvements in pharmacodynamics, pharmacokinetics, and toxicological profiles. This involves exploring new microbial sources, rational protein engineering, and optimizing purification protocols to enhance enzyme production and stability for therapeutic use (Krishnapura, Belur, & Subramanya, 2015).

Food Industry Applications

The potential of L-asparaginase in the food industry, specifically for reducing acrylamide formation in fried, roasted, or baked food products, has been explored. Acrylamide reduction strategies include the use of asparaginase to convert asparagine, thereby mitigating acrylamide formation while maintaining sensory quality. This application showcases L-asparaginase's role beyond therapeutic uses, contributing to food safety and quality improvements (Xu, Oruña-Concha, & Elmore, 2016).

Propiedades

IUPAC Name |

(2R)-2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGFXZGZDIQYCG-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428610 |

Source

|

| Record name | Ngamma-4-Methyltrityl-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ngamma-4-Methyltrityl-D-asparagine | |

CAS RN |

200203-23-2 |

Source

|

| Record name | Ngamma-4-Methyltrityl-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.